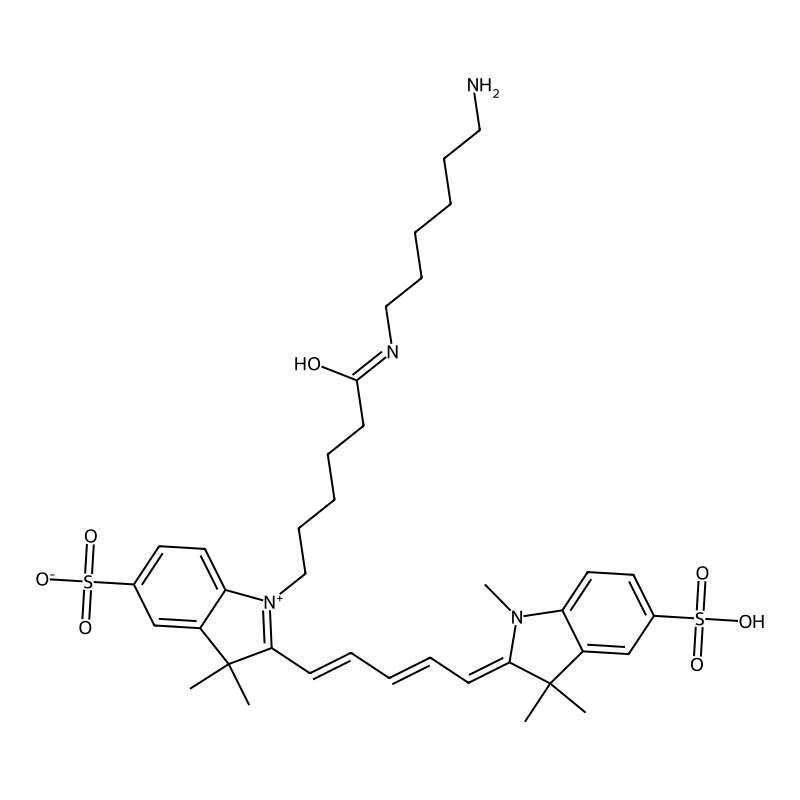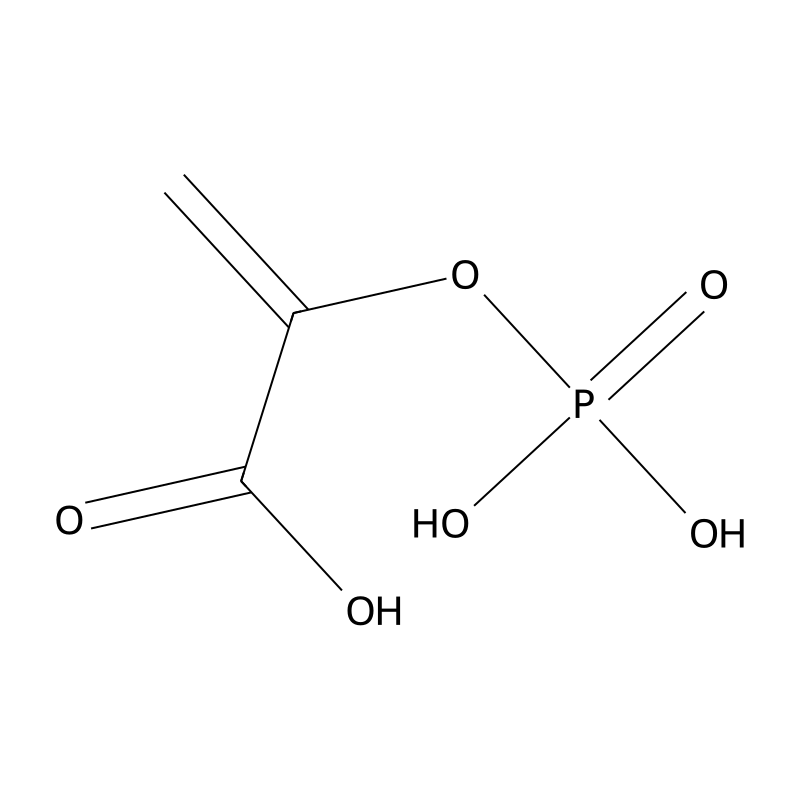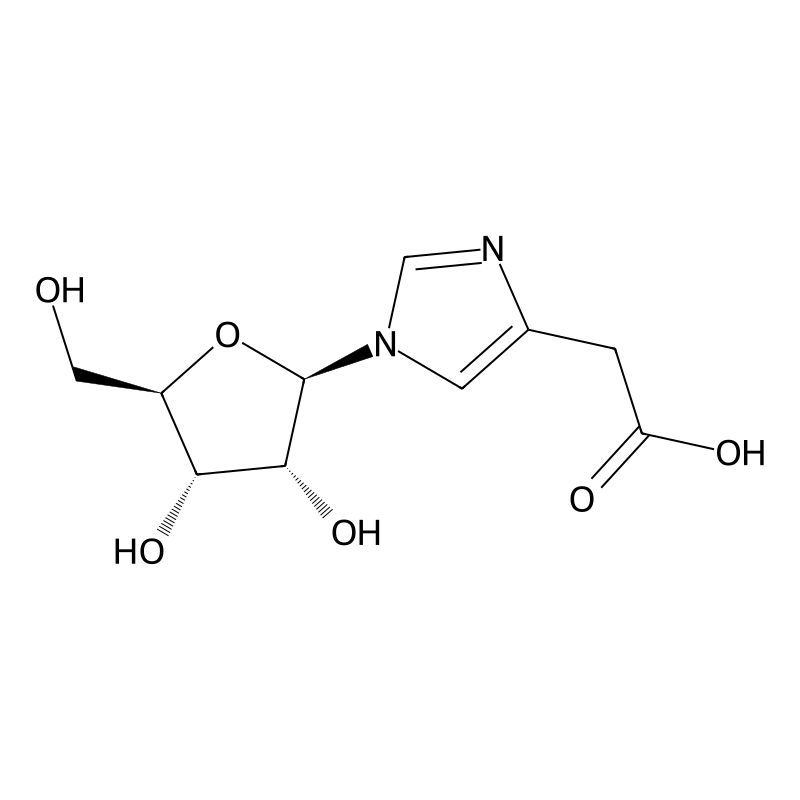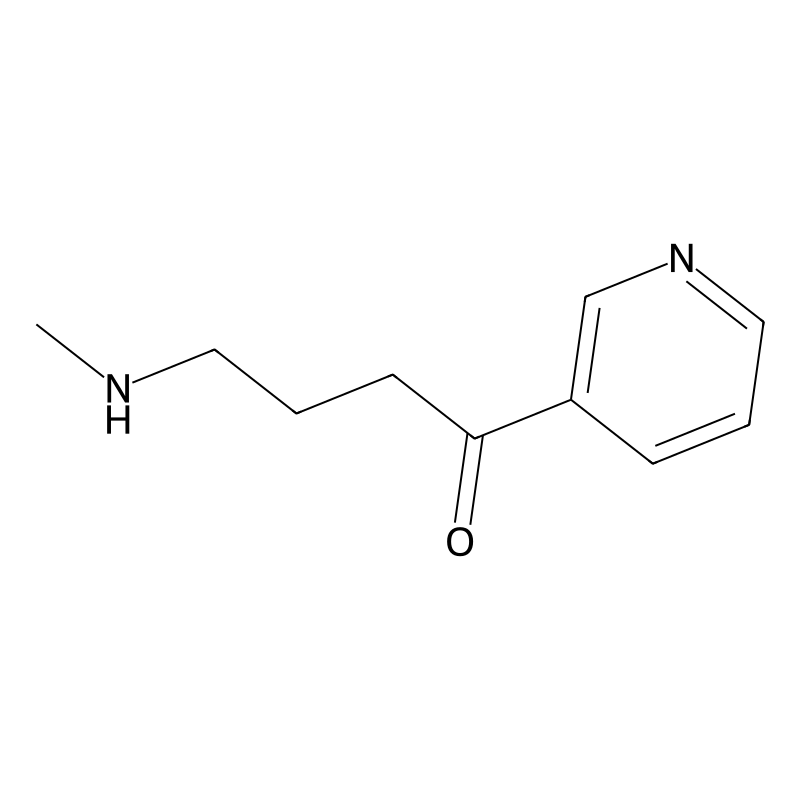LDC000067
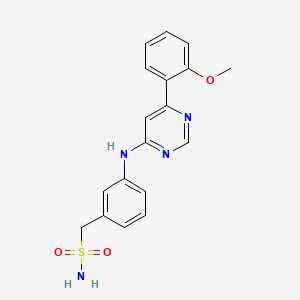
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Chemical Properties
: This compound has a CAS Number of 1073485-20-7 and a molecular weight of 370.43 . It’s a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Potential Interactions
: The Comparative Toxicogenomics Database (CTD) provides information on potential gene interactions for this compound .
LDC000067 is a small molecule compound primarily known for its role as a cyclin-dependent kinase 9 inhibitor. It has gained attention in cancer research due to its ability to selectively inhibit the catalytic activity of cyclin-dependent kinase 9, which is crucial for the regulation of transcription and cell proliferation. The compound is derived from a 2,4-aminopyrimidine scaffold and was identified through a chemical library screening aimed at targeting ATP-binding pockets in kinases. Its structure allows it to exert significant effects on RNA polymerase II activity, enhancing transcriptional pausing and inducing apoptosis in cancer cells .
There is no current information available regarding the mechanism of action of this compound.
LDC000067 functions by competitively inhibiting the activity of cyclin-dependent kinase 9, which leads to a decrease in the transcription of genes associated with cell survival and proliferation. The compound's mechanism involves the binding to the ATP-binding site of the kinase, resulting in reduced phosphorylation of RNA polymerase II. This inhibition can lead to a selective reduction in short-lived mRNAs, including those involved in regulating apoptosis and cell cycle progression .
The biological activity of LDC000067 has been extensively studied, particularly its effects on cancer cells. It has demonstrated potent antitumor efficacy by inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound also inhibits the production of inflammatory cytokines and matrix metalloproteinases, which are often upregulated in tumor environments, thereby contributing to its potential as an anti-cancer agent . Additionally, LDC000067 has shown selectivity for cyclin-dependent kinase 9 over other kinases, making it a promising candidate for targeted cancer therapies .
The synthesis of LDC000067 involves several key steps:
- Formation of Intermediate:
- A solution of 4,6-dichloropyrimidine is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium carbonate to yield 4-chloro-6-(2-methoxyphenyl)pyrimidine.
- Final Product Formation:
LDC000067 is primarily explored for its applications in cancer therapy due to its ability to inhibit cyclin-dependent kinase 9. Its selectivity and potency make it a valuable tool for studying transcriptional regulation in cancer cells. Furthermore, it may serve as a lead compound for developing new therapeutic agents targeting other malignancies associated with dysregulated CDK9 activity .
Interaction studies have revealed that LDC000067 effectively inhibits the growth of various tumor cell lines by disrupting CDK9-mediated transcriptional processes. In addition to inducing apoptosis, it also affects the expression levels of several oncogenes and tumor suppressors by modulating RNA polymerase II activity. These interactions underscore its potential as a therapeutic agent that can alter the tumor microenvironment and improve treatment outcomes .
LDC000067 shares similarities with other cyclin-dependent kinase inhibitors but stands out due to its selectivity for CDK9. Below are some similar compounds along with their unique features:
| Compound Name | Mechanism of Action | Selectivity | Unique Features |
|---|---|---|---|
| BAY-1143572 | CDK9 inhibition | High | First highly selective clinical inhibitor |
| AZD-4573 | CDK9 inhibition | Moderate | Developed for advanced malignancies |
| Flavopiridol | Broad-spectrum CDK inhibition | Low | Known for multiple kinase targets |
| DRB | Inhibits transcription elongation | Low | Non-selective; affects multiple pathways |
LDC000067's unique profile lies in its high selectivity for cyclin-dependent kinase 9 over other cyclin-dependent kinases, making it an attractive candidate for targeted cancer therapies without affecting other critical cellular functions .
LDC000067, also known as 3-[[6-(2-methoxyphenyl)-4-pyrimidinyl]amino]benzenemethanesulfonamide, is a synthetic small molecule with the molecular formula $$ \text{C}{18}\text{H}{18}\text{N}{4}\text{O}{3}\text{S} $$ and a molecular weight of 370.43 g/mol. Its IUPAC name reflects its structural components:
- A pyrimidine ring substituted at position 6 with a 2-methoxyphenyl group.
- An amino linkage at position 4 of the pyrimidine ring, connecting to a benzenemethanesulfonamide moiety.
Key structural features include:
| Feature | Description |
|---|---|
| Pyrimidine core | Central heterocyclic ring with nitrogen atoms at positions 1 and 3. |
| 2-Methoxyphenyl group | Aromatic substituent at position 6, providing hydrophobicity. |
| Sulfonamide group | Polar functional group contributing to kinase binding affinity. |
The SMILES string is $$ \text{COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N} $$, and the InChIKey is $$ \text{GGQCIOOSELPMBB-UHFFFAOYSA-N} $$.
Synthetic Pathways and Optimization Strategies
LDC000067 is synthesized through a multi-step route involving key intermediates and coupling reactions.
Key Steps:
- Pyrimidine Intermediate Preparation:
- Amination Reaction:
- Purification:
Optimization Strategies:
- Solvent Selection: Transitioning from organic solvents (e.g., DMF) to water in amination steps improves safety and reduces costs.
- Catalysis: Copper and visible light-mediated S(O)$$_2$$–N coupling enhances efficiency for sulfonamide formation.
- Yield Improvements: Avoiding harsh reagents (e.g., NaH) in favor of milder bases like pyridine reduces side reactions.
Example reaction scheme:
$$
\text{4-Chloro-6-(2-methoxyphenyl)pyrimidine} + \text{(3-aminophenyl)methanesulfonamide} \xrightarrow{\text{HCl, DMSO}} \text{LDC000067}
$$
Physicochemical Properties and Stability Analysis
Physicochemical Properties:
| Property | Value/Description | Source |
|---|---|---|
| Solubility (DMSO) | 69 mg/mL (186 mM) | |
| LogP (predicted) | 3.2 (moderate lipophilicity) | |
| pKa | 10.27 (sulfonamide group) | |
| Melting Point | Not explicitly reported; likely >200°C (powder) |
Stability:
- Storage: Stable at -20°C under inert gas (N$$_2$$ or Ar) for ≥3 years.
- Degradation: Susceptible to hydrolysis under strong acidic/basic conditions due to the sulfonamide and pyrimidine groups. Light-sensitive; requires protection from UV exposure.
Analytical Characterization:
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Dates
2: Xue S, Zhu L, Wang C, Jiang Y, Lu H, Liu Y, Shao Q, Xue B, Sang W, Ma J. CDK9 attenuation exerts protective effects on catabolism and hypertrophy in chondrocytes and ameliorates osteoarthritis development. Biochem Biophys Res Commun. 2019 Sep 10;517(1):132-139. doi: 10.1016/j.bbrc.2019.07.032. Epub 2019 Jul 13. PubMed PMID: 31307784.
3: Wang J, Dean DC, Hornicek FJ, Shi H, Duan Z. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in ovarian cancer. FASEB J. 2019 May;33(5):5990-6000. doi: 10.1096/fj.201801789RR. Epub 2019 Feb 6. PubMed PMID: 30726104; PubMed Central PMCID: PMC6463912.
4: Löschmann N, Michaelis M, Rothweiler F, Voges Y, Balónová B, Blight BA, Cinatl J Jr. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance. Oncotarget. 2016 Sep 6;7(36):58051-58064. doi: 10.18632/oncotarget.11160. PubMed PMID: 27517323; PubMed Central PMCID: PMC5295411.
5: Albert TK, Rigault C, Eickhoff J, Baumgart K, Antrecht C, Klebl B, Mittler G, Meisterernst M. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. Br J Pharmacol. 2014 Jan;171(1):55-68. doi: 10.1111/bph.12408. PubMed PMID: 24102143; PubMed Central PMCID: PMC3874696.

